1-(1-Aziridinylcarbothioyl)aziridine
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Overview
Description
1-(1-Aziridinylcarbothioyl)aziridine is an organic compound that features a unique structure with two aziridine rings connected by a thiocarbonyl group Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Aziridinylcarbothioyl)aziridine can be synthesized through several methods. One common approach involves the reaction of aziridine with thiophosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method can enhance yield and purity while minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aziridinylcarbothioyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Substitution Reactions: Substitution at the nitrogen or carbon atoms of the aziridine rings can be achieved using appropriate reagents.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Ring-Opened Products: Amines, alcohols, thiols
Oxidized Products: Sulfoxides, sulfones
Reduced Products: Amines, thiols
Scientific Research Applications
1-(1-Aziridinylcarbothioyl)aziridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its anticancer properties due to its ability to alkylate DNA and proteins.
Industry: Utilized in the production of polymers and materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Aziridinylcarbothioyl)aziridine involves the nucleophilic attack on the aziridine rings, leading to ring opening and subsequent reactions. The thiocarbonyl group can also participate in various chemical transformations, enhancing the compound’s reactivity. Molecular targets include DNA, proteins, and other biomolecules, where the compound can form covalent bonds, leading to biological effects such as cytotoxicity.
Comparison with Similar Compounds
- Aziridine-1-carbaldehyde oxime
- Aziridine-2-carboxylic acid derivatives
- 1,3-Disubstituted bicyclo[1.1.1]pentylamines
Uniqueness: 1-(1-Aziridinylcarbothioyl)aziridine is unique due to the presence of two aziridine rings connected by a thiocarbonyl group. This structure imparts distinct reactivity and potential applications compared to other aziridine derivatives. The compound’s ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable subject of study.
Properties
CAS No. |
13163-23-0 |
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Molecular Formula |
C5H8N2S |
Molecular Weight |
128.20 g/mol |
IUPAC Name |
bis(aziridin-1-yl)methanethione |
InChI |
InChI=1S/C5H8N2S/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |
InChI Key |
KRZIVQTXDOLKAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=S)N2CC2 |
Origin of Product |
United States |
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